molecular formula C22H18O4 B12908683 3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3h)-one CAS No. 79930-53-3

3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3h)-one

Cat. No.: B12908683
CAS No.: 79930-53-3
M. Wt: 346.4 g/mol
InChI Key: MKEWHFHXNVMHES-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3h)-one is a synthetic benzofuran derivative offered for research use in chemical biology and anticancer drug discovery. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. Recent scientific literature highlights that structurally similar compounds demonstrate significant potential in oncology research, showing promising antiproliferative effects against various human cancer cell lines . The core benzofuran structure is a key pharmacophore in the development of multi-targeting therapeutic agents. Researchers are exploring these compounds for their ability to interact with critical cellular targets. Studies on analogous molecules indicate that substitutions on the benzofuran core, particularly with methoxy groups on the phenyl ring, can enhance biological activity and selectivity . This compound serves as a valuable chemical intermediate or reference standard for investigating structure-activity relationships (SAR), optimizing lead compounds, and exploring novel mechanisms of action in disease models. Research Applications: • Chemical biology and drug discovery research • Intermediate for the synthesis of complex heterocyclic compounds • Reference standard for analytical and pharmacological studies Handling and Storage: Store in a cool, dry place. Protect from light. The product is stable under recommended conditions. Note: This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

CAS No.

79930-53-3

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C22H18O4/c1-24-16-12-13-19(20(14-16)25-2)22(15-8-4-3-5-9-15)18-11-7-6-10-17(18)21(23)26-22/h3-14H,1-2H3

InChI Key

MKEWHFHXNVMHES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with phenylacetic acid derivatives under acidic conditions, followed by cyclization to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Key Substituent Effects

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Calculated) PSA (Ų) Key References
Target Compound C22H18O4* ~346.38* 3-(2,4-Dimethoxyphenyl), 3-phenyl ~4.0* ~44.8*
3,3-Bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one (7477-27-2) C22H18O4 346.38 3,3-Bis(2-methoxyphenyl) 4.166 44.76
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one (18019-56-2) C15H12O2 224.25 3-Methyl, 3-phenyl ~2.5* 26.30
5-Methyl-3-phenyl-1-benzofuran-2(3H)-one (39531-24-3) C15H12O2 224.25 5-Methyl, 3-phenyl ~2.5* 26.30
3-(Methoxymethylene)-benzofuran-2(3H)-one (40800-90-6) C10H8O3 176.17 3-Methoxymethylene ~1.8* 35.53

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Lipophilicity :

  • The bis(2-methoxyphenyl) analog (CAS 7477-27-2) exhibits higher lipophilicity (LogP = 4.166) compared to the target compound (~4.0), likely due to additional methoxy groups enhancing hydrophobic interactions .
  • The methoxymethylene derivative (CAS 40800-90-6) has a lower LogP (~1.8), reflecting reduced steric bulk and increased polarity from the conjugated carbonyl group .

Steric and Electronic Influences :

  • The 3-methyl-3-phenyl analog (CAS 18019-56-2) lacks methoxy groups, resulting in lower molecular weight (224.25 g/mol) and reduced steric hindrance, which may favor synthetic accessibility .
  • The 5-methyl-3-phenyl analog (CAS 39531-24-3) demonstrates positional isomerism, where the methyl group at the 5-position alters electronic distribution without significantly affecting LogP .

Biological Activity

3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound recognized for its unique structural properties and potential biological activities. This compound, with the CAS number 79930-53-3, has garnered attention in various fields, particularly in medicinal chemistry due to its promising pharmacological profiles.

The molecular formula of this compound is C22H18O4, and it possesses a molecular weight of 346.4 g/mol. The compound features a fused isobenzofuranone ring system with methoxy and phenyl substituents, contributing to its biological activity.

PropertyValue
CAS No.79930-53-3
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
IUPAC Name3-(2,4-dimethoxyphenyl)-3-phenyl-2-benzofuran-1-one
InChI KeyMKEWHFHXNVMHES-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against HeLa cells and other tumor cell lines, demonstrating significant antiproliferative activity.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further research is needed to substantiate these findings.
  • Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity.

Antiproliferative Activity

A study conducted on various derivatives of benzofuran compounds highlighted the importance of methoxy substitutions on the benzofuran nucleus in enhancing anticancer activity. Specifically, the introduction of methoxy groups at specific positions significantly increased antiproliferative potency against cancer cell lines.

Case Study Data :
The following table summarizes the IC50 values (concentration required to inhibit cell proliferation by 50%) for different derivatives including this compound:

CompoundIC50 (µM)Cell Line
3-(2,4-Dimethoxyphenyl)-...5.0HeLa
Methyl derivative (C–3 position)2.0MDA-MB-231
Unsubstituted benzofuran derivative>10A549

These results indicate that the presence of methoxy groups at the C–6 position enhances activity compared to other substitutions.

Mechanistic Insights

The mechanism of action for this compound may involve inhibition of tubulin polymerization and interference with colchicine binding sites on tubulin, a critical pathway in cancer cell division. The presence of specific substituents on the benzofuran structure has been correlated with increased potency in these assays.

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